2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one 2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Brand Name: Vulcanchem
CAS No.: 93923-69-4
VCID: VC17057617
InChI: InChI=1S/C35H36N2O3/c1-3-5-20-37(21-6-4-2)27-17-18-30-33(23-27)39-32-19-16-26(36-24-25-12-8-7-9-13-25)22-31(32)35(30)29-15-11-10-14-28(29)34(38)40-35/h7-19,22-23,36H,3-6,20-21,24H2,1-2H3
SMILES:
Molecular Formula: C35H36N2O3
Molecular Weight: 532.7 g/mol

2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

CAS No.: 93923-69-4

Cat. No.: VC17057617

Molecular Formula: C35H36N2O3

Molecular Weight: 532.7 g/mol

* For research use only. Not for human or veterinary use.

2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one - 93923-69-4

Specification

CAS No. 93923-69-4
Molecular Formula C35H36N2O3
Molecular Weight 532.7 g/mol
IUPAC Name 2'-(benzylamino)-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Standard InChI InChI=1S/C35H36N2O3/c1-3-5-20-37(21-6-4-2)27-17-18-30-33(23-27)39-32-19-16-26(36-24-25-12-8-7-9-13-25)22-31(32)35(30)29-15-11-10-14-28(29)34(38)40-35/h7-19,22-23,36H,3-6,20-21,24H2,1-2H3
Standard InChI Key SYHCRVWICOGSFH-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NCC6=CC=CC=C6

Introduction

Chemical Identity and Structural Features

The compound is defined by the molecular formula C₃₅H₃₆N₂O₃ and a molecular weight of 532.67 g/mol . Its spirocyclic architecture merges an isobenzofuran-1(3H)-one moiety with a 9H-xanthene system, creating a rigid bicyclic framework. Key substituents include a benzylamino group at the 2'-position and a dibutylamino group at the 6'-position, which influence its electronic and steric properties.

Structural Comparison to Related Spiro Compounds

Spirocyclic compounds, such as the PubChem-listed analog 3',6'-bis(dimethylamino)-5-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (CID 88679), share core structural motifs but differ in substituent patterns . While the target compound features bulky dibutylamino and benzyl groups, the PubChem analog incorporates dimethylamino and isothiocyanate groups, highlighting the diversity of pharmacological and physicochemical properties achievable through substituent modification .

ParameterDayang ChemZibo Hangyu BiotechChemlyte Solutions
Assay Purity≥98%≥99%≥99.0%
AppearancePowder/LiquidPowder/LiquidLiquid
Minimum Order1 kg10 g100 g
Storage ConditionsDry, dark, ventilatedDry, dark, ventilatedDry, cool, ventilated

Storage protocols universally emphasize protection from moisture and light, with transportation via sea, air, or courier .

Applications in Pharmaceutical Research

As a pharmaceutical intermediate, this compound serves as a building block for synthesizing molecules with enhanced bioactivity. The benzylamino and dibutylamino groups may facilitate interactions with biological targets, such as enzymes or receptors, though specific mechanistic studies remain unpublished . Its structural complexity suggests potential in developing kinase inhibitors or G protein-coupled receptor (GPCR) modulators, aligned with trends in spirocyclic drug discovery .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and dibutylamino groups could optimize target selectivity.

  • Biological Screening: Prioritize assays against cancer cell lines, antimicrobial targets, or neurological receptors.

  • Formulation Development: Explore nanoencapsulation or prodrug strategies to enhance bioavailability.

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